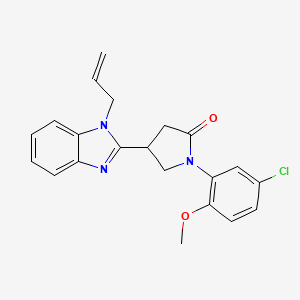
(1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol
Descripción general
Descripción
(1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol is a chemical compound that has been studied for its potential use in scientific research applications. This compound is synthesized using specific methods and has been found to have unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of ((1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol)-2-(4-chlorophenoxy)cyclobutan-1-ol involves its interaction with GABA-A receptors. Specifically, it binds to a site on the receptor that is distinct from the traditional benzodiazepine binding site. This binding leads to an increase in the affinity of the receptor for GABA, which results in increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol)-2-(4-chlorophenoxy)cyclobutan-1-ol are related to its modulation of GABA-A receptor activity. This modulation can lead to changes in neuronal excitability and synaptic plasticity, which can have implications for learning and memory. Additionally, ((1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol)-2-(4-chlorophenoxy)cyclobutan-1-ol has been found to have anxiolytic and sedative effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol)-2-(4-chlorophenoxy)cyclobutan-1-ol in lab experiments is its specificity for GABA-A receptors. This specificity allows researchers to investigate the role of these receptors in various physiological and pathological conditions. However, one limitation of using ((1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol)-2-(4-chlorophenoxy)cyclobutan-1-ol is its potential for off-target effects. Researchers must carefully control for these effects when interpreting their results.
Direcciones Futuras
There are several future directions for the study of ((1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol)-2-(4-chlorophenoxy)cyclobutan-1-ol. One direction is to investigate its potential for use in the treatment of anxiety and other psychiatric disorders. Another direction is to explore its potential for use in the study of synaptic plasticity and learning and memory. Additionally, researchers may investigate the potential for developing more selective compounds that target specific subtypes of GABA-A receptors.
Aplicaciones Científicas De Investigación
((1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol)-2-(4-chlorophenoxy)cyclobutan-1-ol has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been found to modulate the activity of GABA-A receptors, which are important for regulating neurotransmitter release in the brain. This modulation can lead to changes in neuronal excitability and synaptic plasticity, which can have implications for learning and memory.
Propiedades
IUPAC Name |
(1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-7-1-3-8(4-2-7)13-10-6-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDHAAHHJNZJNI-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



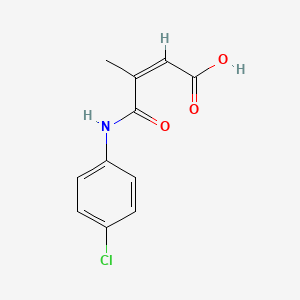
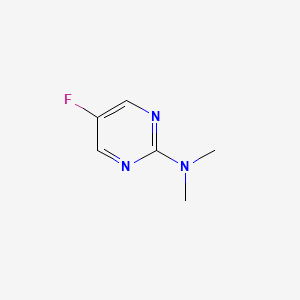
![ethyl 2-{2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate](/img/structure/B3407669.png)
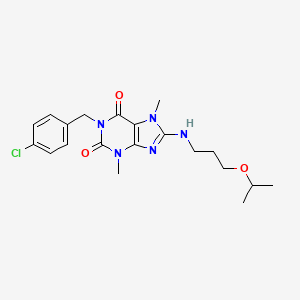
![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B3407690.png)
![4-[(Dimethylamino)methyl]oxan-4-ol](/img/structure/B3407696.png)
![methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3407701.png)
![3-(2-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3407723.png)
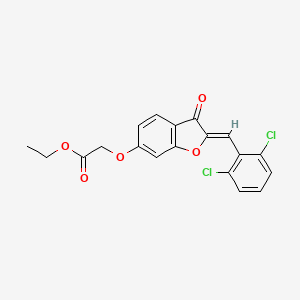
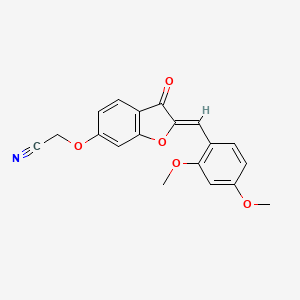
![ethyl [9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B3407754.png)
![propyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B3407757.png)
![1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B3407767.png)
